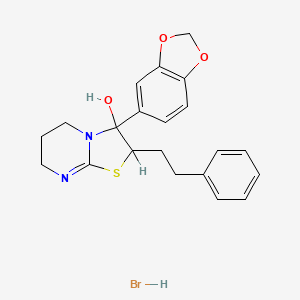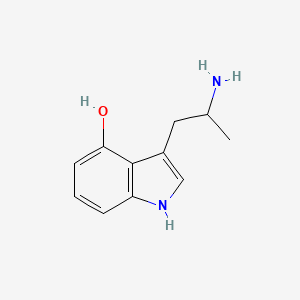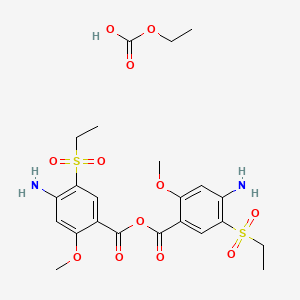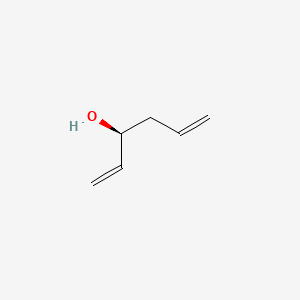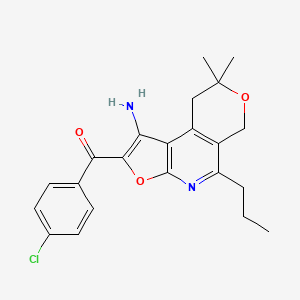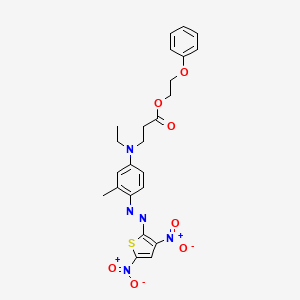
3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide is a complex organic compound that features a pyrazole ring, an azo group, and a sulphonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Azo Group: The azo group can be introduced via a diazotization reaction followed by coupling with an aromatic amine.
Sulphonamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Dye Chemistry: Compounds with azo groups are often used as dyes due to their vivid colors.
Catalysis: Such compounds can act as ligands in coordination chemistry, facilitating various catalytic processes.
Biology and Medicine
Pharmaceuticals: Sulphonamide groups are common in many drugs, particularly antibiotics.
Biological Probes: The compound can be used in research to study enzyme interactions and other biological processes.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide depends on its application. In medicinal chemistry, the sulphonamide group can inhibit bacterial enzymes, while the azo group can interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
Sulphonamides: Other sulphonamide-containing compounds, such as sulfamethoxazole.
Azo Compounds: Similar azo compounds used in dye chemistry, such as methyl orange.
Pyrazoles: Other pyrazole derivatives, such as celecoxib.
Uniqueness
The unique combination of the pyrazole ring, azo group, and sulphonamide group in 3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
94108-81-3 |
|---|---|
Molecular Formula |
C18H19N5O4S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-[4-[(2-methoxy-4-methylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H19N5O4S/c1-11-7-8-15(16(9-11)27-3)20-21-17-12(2)22-23(18(17)24)13-5-4-6-14(10-13)28(19,25)26/h4-10,17H,1-3H3,(H2,19,25,26) |
InChI Key |
WGIUGLIAGCYZFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=CC=C3)S(=O)(=O)N)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


